molecular formula C9H9FN2O4S B7973745 N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide

N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide

Cat. No.: B7973745
M. Wt: 260.24 g/mol
InChI Key: BNTGYFWYMIEHPM-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: The potential medicinal applications of this compound include its use as a drug candidate for treating diseases. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Butylbenzenesulfonamide

  • N-Cyclopropyl-4-fluoro-3-nitrobenzenesulfonamide

  • N-Cyclopropyl-3-fluoro-4-nitrobenzene

Uniqueness: N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its cyclopropyl group, in particular, adds a level of steric hindrance that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4S/c10-8-5-7(3-4-9(8)12(13)14)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTGYFWYMIEHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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